

Characterization of 4-Amino-3-chloropyridine N-oxide: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-chloropyridine N-oxide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of **4-Amino-3-chloropyridine N-oxide**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, namely 4-Amino-3,5-dichloropyridine N-oxide and 4-chloropyridine N-oxide, to infer its physicochemical properties, spectroscopic characteristics, and potential synthetic routes. This guide aims to serve as a valuable resource for researchers by providing structured data, detailed experimental protocols for analogous compounds, and visualizations of synthetic pathways to facilitate further investigation and application of **4-Amino-3-chloropyridine N-oxide**.

Introduction

4-Amino-3-chloropyridine N-oxide belongs to the class of substituted pyridine N-oxides, a scaffold that has garnered significant attention in medicinal chemistry. The N-oxide functional group can enhance solubility, modulate electronic properties, and serve as a handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of bioactive molecules. Pyridine N-oxides have been explored for a range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. The presence of both an amino and a chloro substituent on the pyridine ring further expands the potential for diverse chemical transformations and biological activities.

This document provides a detailed characterization of **4-Amino-3-chloropyridine N-oxide**, drawing upon available data for structurally similar compounds to provide a predictive profile.

Physicochemical Properties

While specific experimental data for **4-Amino-3-chloropyridine N-oxide** is not readily available in the surveyed literature, the properties of the closely related 4-Amino-3,5-dichloropyridine N-oxide and 4-chloropyridine N-oxide can provide valuable estimates.

Property	4-Amino-3,5-dichloropyridine N-oxide	4-chloropyridine N-oxide	4-Amino-3-chloropyridine
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ O[1][2]	C ₅ H ₄ ClNO[3]	C ₅ H ₅ ClN ₂
Molecular Weight	179.00 g/mol [1][2]	129.54 g/mol [3]	128.56 g/mol [2]
Melting Point	208-210 °C (dec.)[4]	160 °C (dec.)	55.0-64.0 °C[5]
Appearance	Crystalline solid	White to almost white powder/crystal	Cream to grey crystals or powder[5]

Spectroscopic Data

Detailed spectroscopic data for **4-Amino-3-chloropyridine N-oxide** is not currently published. However, the expected spectral characteristics can be inferred from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **4-Amino-3-chloropyridine N-oxide** are expected to show characteristic shifts for a substituted pyridine N-oxide ring. For comparison, ¹H and ¹³C NMR data for various pyridine N-oxide derivatives are available in the literature[6].

Infrared (IR) Spectroscopy

The IR spectrum of **4-Amino-3-chloropyridine N-oxide** would likely exhibit characteristic peaks for the N-H stretching of the amino group, C-Cl stretching, and the N-O stretching of the N-oxide moiety. IR spectra for 4-aminopyridine and 4-chloropyridine N-oxide show characteristic bands that can be used for comparison[7][8][9].

Mass Spectrometry (MS)

The mass spectrum of **4-Amino-3-chloropyridine N-oxide** is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the oxygen from the N-oxide and potentially the chlorine atom or amino group. The analysis of N-oxides by mass spectrometry can sometimes be challenging due to thermally induced deoxygenation[10].

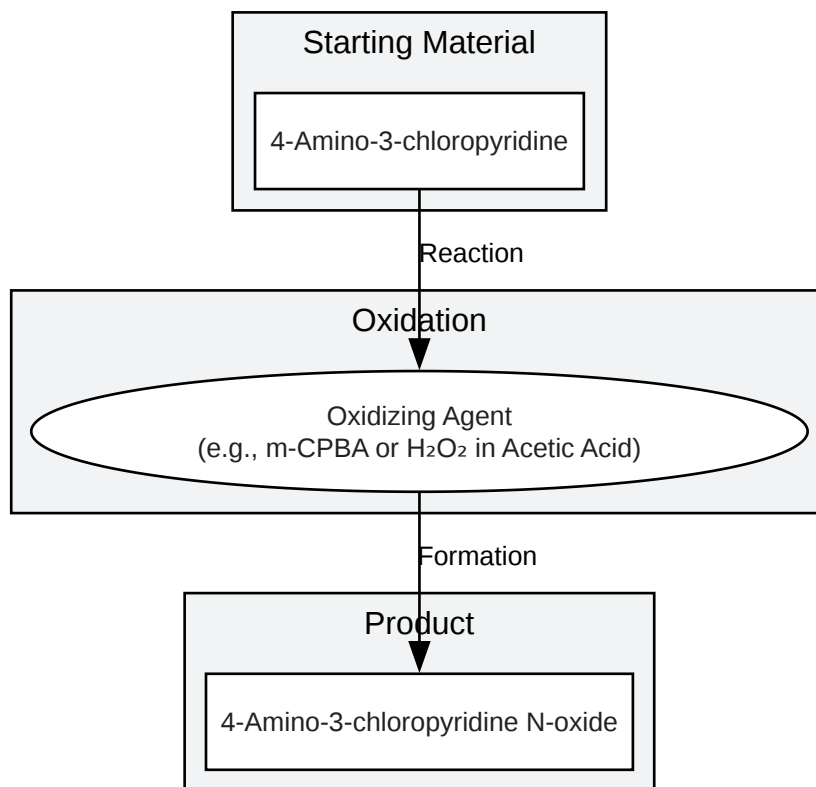
Synthesis and Experimental Protocols

A direct and detailed experimental protocol for the synthesis of **4-Amino-3-chloropyridine N-oxide** is not explicitly described in the available literature. However, a common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine derivative. Therefore, a plausible synthetic route would involve the oxidation of 4-Amino-3-chloropyridine.

Proposed Synthesis of 4-Amino-3-chloropyridine N-oxide

A potential synthetic pathway for **4-Amino-3-chloropyridine N-oxide** is the oxidation of 4-Amino-3-chloropyridine. This can be visualized in the following workflow diagram.

Proposed Synthesis Workflow



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Caption: Proposed synthetic workflow for **4-Amino-3-chloropyridine N-oxide**.

Experimental Protocol for an Analogous Compound: Synthesis of 4-Amino-3,5-dichloropyridine-N-oxide[4]

This protocol describes the synthesis of a closely related compound and can be adapted for the synthesis of **4-Amino-3-chloropyridine N-oxide**.

Materials:

- 4-Amino-3,5-dichloropyridine
- Hydrogen peroxide (27.5% purity)
- Glacial acetic acid

- 10% Sodium hydroxide (caustic) solution
- Methanol

Procedure:

- In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
- Add 20 gm of 4-Amino-3,5-dichloropyridine with stirring.
- Add 243 gm of hydrogen peroxide (27.5% purity) in one lot.
- Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
- Cool the mixture to 5°C.
- Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
- Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
- Purify the crude product by recrystallization from methanol to yield 4-amino-3,5-dichloropyridine-N-oxide.

Reactivity and Potential Applications

The reactivity of **4-Amino-3-chloropyridine N-oxide** is dictated by its functional groups: the amino group, the chloro substituent, and the N-oxide moiety.

- **Amino Group:** The amino group can act as a nucleophile and participate in reactions such as acylation, alkylation, and diazotization.
- **Chloro Group:** The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
- **N-oxide Group:** The N-oxide can be deoxygenated to the parent pyridine. It can also influence the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution.

These reactive sites make **4-Amino-3-chloropyridine N-oxide** a potentially versatile intermediate for the synthesis of more complex molecules with applications in drug discovery. Derivatives of aminopyridines and their N-oxides have shown a range of biological activities, including antimicrobial and anticancer properties[11][12][13].

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of **4-Amino-3-chloropyridine N-oxide**. However, the broader class of substituted pyridine N-oxides has been investigated for various therapeutic purposes. The exploration of this compound's biological effects represents an open area for future research.

Conclusion

4-Amino-3-chloropyridine N-oxide is a chemical entity with significant potential as a building block in medicinal chemistry. While direct experimental characterization is limited, this guide provides a foundational understanding based on the properties and synthesis of analogous compounds. The presented data and protocols are intended to facilitate further research into the synthesis, characterization, and biological evaluation of this promising molecule. Further experimental work is necessary to fully elucidate its properties and potential applications in drug development.

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